REACTION_CXSMILES
|
[NH3:1].[CH3:2][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13](Cl)(=[O:15])=[O:14])(=[O:5])=[O:4]>O1CCCC1>[CH3:2][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([NH2:1])(=[O:15])=[O:14])(=[O:5])=[O:4]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Name
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2-chlorosulfonylphenyl methanesulfonate
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Quantity
|
130.3 g
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1=C(C=CC=C1)S(=O)(=O)Cl
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the tetrahydrofuran was distilled off under reduced pressure from a water pump
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Type
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CUSTOM
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Details
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the residue was triturated with water and diethyl ether
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Name
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|
Type
|
|
Smiles
|
CS(=O)(=O)OC1=C(C=CC=C1)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |